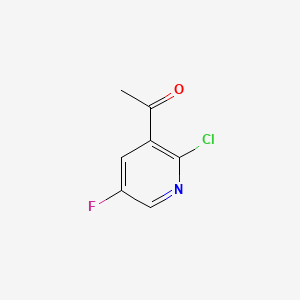

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-5-fluoropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQNBZAKKNJYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673596 | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-12-0 | |

| Record name | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203499-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (CAS No. 1203499-12-0). This fluorinated pyridine derivative is a key intermediate in pharmaceutical and agrochemical research. This document summarizes its known physicochemical characteristics, provides a putative synthesis protocol, and explores the potential biological significance of fluorinated pyridines, a class of compounds to which it belongs. All quantitative data is presented in structured tables, and a logical workflow for its synthesis is visualized using a DOT script.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative with the molecular formula C₇H₅ClFNO.[1] It is primarily utilized as a building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1][2]

Table 1: Nomenclature and Identifiers

| Parameter | Value |

| Systematic Name | This compound |

| Synonyms | 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone, 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one |

| CAS Number | 1203499-12-0 |

| Molecular Formula | C₇H₅ClFNO |

| Molecular Weight | 173.57 g/mol |

| InChI | 1S/C7H5ClFNO/c1-4(11)6-2-5(9)3-10-7(6)8/h2-3H,1H3 |

| SMILES | CC(=O)c1cc(F)cnc1Cl |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Solid |

| Boiling Point | 224.2 ± 35.0 °C (Predicted)[1] |

| Density | 1.331 ± 0.06 g/cm³ (Predicted)[1] |

| Flash Point | 89.4 ± 25.9 °C (Predicted)[1] |

| Melting Point | Not available |

| Solubility | Not available |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C[1] |

Spectral Data

Synthesis and Purification

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on known precursors, a potential synthetic route involves the reaction of 2-chloro-5-fluoronicotinic acid with an appropriate methylating agent, such as methylmagnesium bromide (a Grignard reagent).[1]

Putative Experimental Protocol: Synthesis

This protocol is a general representation of a Grignard reaction for the synthesis of a ketone from a carboxylic acid derivative and should be optimized for this specific substrate.

Reaction:

-

Step 1: Activation of the Carboxylic Acid. Convert 2-chloro-5-fluoronicotinic acid to a more reactive derivative, such as an acid chloride or an ester. For example, react 2-chloro-5-fluoronicotinic acid with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

-

Step 2: Grignard Reaction. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the activated 2-chloro-5-fluoronicotinoyl derivative in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). Cool the solution in an ice bath.

-

Step 3: Addition of Grignard Reagent. Slowly add a solution of methylmagnesium bromide in the same anhydrous solvent to the cooled solution of the acid derivative with vigorous stirring. The stoichiometry should be carefully controlled to favor ketone formation over tertiary alcohol formation.

-

Step 4: Quenching. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.

-

Step 5: Extraction. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Step 6: Drying and Concentration. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product obtained from the synthesis can be purified using standard laboratory techniques.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) should be determined by TLC analysis.

-

Recrystallization: If the purified product is a solid, further purification can be achieved by recrystallization from a suitable solvent or solvent mixture.

Synthesis Workflow Diagram

Caption: A logical workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the broader class of fluorine-containing pyridine derivatives has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3][4]

The incorporation of fluorine into pyridine rings can modulate the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This often leads to enhanced therapeutic potential. Fluorinated pyridines are key components in a number of FDA-approved drugs and are actively investigated for various therapeutic applications, including:

-

Anticancer Activity: Many pyridine derivatives exhibit antiproliferative effects against various cancer cell lines.[5][6]

-

Antidiabetic, Antioxidant, and Anti-Alzheimer's Activities: Research has explored the potential of these compounds in treating metabolic and neurodegenerative diseases.[4]

-

Antiviral and Antibacterial Activity: Certain substituted pyridines have shown promise as antimicrobial agents.[5]

Given that this compound is a fluorinated pyridine, it is plausible that it or its derivatives could exhibit interesting biological properties. Further research and pharmacological screening are necessary to elucidate any potential therapeutic applications.

Safety Information

Table 3: Hazard Identification

| Hazard Class | Description |

| Hazard Codes | Xn (Harmful)[1] |

| Hazard Statements | Harmful if swallowed |

| Precautionary Statements | Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. |

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. While there is a lack of comprehensive experimental data for some of its physical properties and no specific biological activity has been reported, its structural class suggests that it is a promising scaffold for further investigation. This guide provides a summary of the currently available information and a logical framework for its synthesis, serving as a resource for researchers in the field. Further experimental work is required to fully characterize this compound and explore its potential biological activities.

References

- 1. Cas 1203499-12-0,this compound | lookchem [lookchem.com]

- 2. This compound, CasNo.1203499-12-0 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document provides detailed experimental protocols for each key transformation, supported by quantitative data and reaction diagrams to ensure clarity and reproducibility in a research and development setting.

Overview of the Synthetic Strategy

The synthesis of this compound is approached through a convergent strategy, focusing on the preparation of a key intermediate, 2-chloro-5-fluoronicotinic acid, followed by its conversion to an activated acylating agent and subsequent reaction with a methylating organometallic reagent. An alternative pathway involving a nitrile intermediate is also discussed.

The primary synthetic pathway is outlined below:

Caption: Primary synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

This procedure describes the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid to yield the key intermediate, 2-chloro-5-fluoronicotinic acid.[1]

Reaction Scheme:

Caption: Synthesis of 2-Chloro-5-fluoronicotinic acid.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 2,6-Dichloro-5-fluoronicotinic acid | 211.99 g/mol | 50 g (1.0 eq) |

| Palladium(II) acetate (Pd(OAc)2) | 224.50 g/mol | 2.7 g (0.05 eq) |

| Triphenylphosphine (PPh3) | 262.29 g/mol | 6.2 g (0.1 eq) |

| Triethylamine (Et3N) | 101.19 g/mol | 200 mL (6.0 eq) |

| Formic acid (HCOOH) | 46.03 g/mol | 28 mL (3.0 eq) |

| Dimethylformamide (DMF) | 73.09 g/mol | 270 mL |

| Ethyl acetate (EtOAc) | 88.11 g/mol | As needed |

| 30% Aqueous Sodium Hydroxide (NaOH) | 40.00 g/mol | As needed |

| 12 N Hydrochloric Acid (HCl) | 36.46 g/mol | As needed |

| Sodium Chloride (NaCl) | 58.44 g/mol | As needed |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 g/mol | As needed |

| Celite | N/A | As needed |

Procedure:

-

To a reaction vessel, add degassed dimethylformamide (270 mL), palladium(II) acetate (2.7 g, 0.05 eq), triphenylphosphine (6.2 g, 0.1 eq), and degassed triethylamine (200 mL, 6.0 eq).

-

Stir the mixture for 20 minutes at room temperature.

-

Add formic acid (28 mL, 3.0 eq) to the mixture, followed by the addition of 2,6-dichloro-5-fluoronicotinic acid (50 g, 1.0 eq) after 5 minutes.

-

Heat the reaction mixture to 50 °C and stir until the starting material is consumed (approximately 24 hours), monitoring by a suitable method (e.g., ¹H NMR).

-

Cool the mixture to 0 °C and add water (500 mL).

-

After 20 minutes, filter the mixture through a pad of Celite, rinsing the pad with water.

-

Adjust the pH of the filtrate to 9 with 30% aqueous sodium hydroxide and wash with ethyl acetate (2x).

-

Slowly add 12 N hydrochloric acid to the aqueous layer to adjust the pH to 1 and saturate the solution with sodium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Quantitative Data:

| Product | Yield | Appearance | Spectroscopic Data |

| 2-Chloro-5-fluoronicotinic acid | 88% | Beige solid | ¹H NMR (DMSO-d₆, 300 MHz): δ 8.16 (dd, 1H); 8.58 (d, 1H)[1] |

Step 2: Synthesis of 2-Chloro-5-fluoronicotinoyl chloride

This protocol describes a general method for the conversion of a carboxylic acid to its corresponding acid chloride using thionyl chloride.

Reaction Scheme:

Caption: Synthesis of 2-Chloro-5-fluoronicotinoyl chloride.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 2-Chloro-5-fluoronicotinic acid | 175.54 g/mol | 1.0 eq |

| Thionyl chloride (SOCl₂) | 118.97 g/mol | Excess (e.g., 5-10 eq) |

| Toluene (optional) | 92.14 g/mol | As needed |

Procedure:

-

In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq). A co-solvent such as toluene may be used.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid dissolves.

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-chloro-5-fluoronicotinoyl chloride can be used in the next step without further purification.

Quantitative Data:

| Product | Yield | Appearance |

| 2-Chloro-5-fluoronicotinoyl chloride | ~95% (typical) | Crystalline solid/oil |

Step 3: Synthesis of this compound

This procedure outlines the synthesis of the target compound via a Grignard reaction. This is a representative protocol based on standard organometallic additions to acyl chlorides.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

| Reagent/Solvent | Molecular Weight | Quantity (Molar Eq.) |

| 2-Chloro-5-fluoronicotinoyl chloride | 193.99 g/mol | 1.0 eq |

| Methylmagnesium bromide (CH₃MgBr) | 119.25 g/mol | 1.1 eq (typically 3.0 M in ether) |

| Anhydrous Tetrahydrofuran (THF) | 72.11 g/mol | As needed |

| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 g/mol | As needed |

| Diethyl ether or Ethyl acetate | 74.12 / 88.11 g/mol | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | As needed |

Procedure:

-

Dissolve the crude 2-chloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methylmagnesium bromide (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Summary of Quantitative Data

| Compound | CAS Number | Molecular Formula | Molecular Weight | Appearance |

| 2-Chloro-5-fluoronicotinic acid | 38186-88-8 | C₆H₃ClFNO₂ | 175.54 g/mol | Beige solid |

| 2-Chloro-5-fluoronicotinoyl chloride | 1020849-13-1 | C₆H₂Cl₂FNO | 193.99 g/mol | Solid/Oil |

| This compound | 1203499-12-0 | C₇H₅ClFNO | 173.57 g/mol | Solid |

Alternative Synthetic Route

An alternative pathway to the target molecule involves the use of 2-chloro-5-fluoronicotinonitrile as a key intermediate. This nitrile can be synthesized from 2-chloro-5-fluoronicotinaldehyde. The nitrile then undergoes a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the desired ketone.

Caption: Alternative synthetic route via a nitrile intermediate.

This alternative offers a different approach that may be advantageous depending on the availability of starting materials and specific laboratory capabilities.

Disclaimer: The provided experimental protocols are based on established chemical transformations and literature precedents for analogous compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

1-(2-Chloro-5-fluoropyridin-3-yl)ethanone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, a key intermediate in the development of novel pharmaceutical and agrochemical compounds.

Molecular Structure and Properties

This compound is a halogenated pyridine derivative with the molecular formula C7H5ClFNO.[1][2][3] Its structure features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an acetyl group at the 3-position.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C7H5ClFNO | [1][2][3] |

| Molecular Weight | 173.57 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1] |

| CAS Number | 1203499-12-0 | [1][4] |

| Physical Form | Solid | [4] |

| Boiling Point | 224.2 ± 35.0 °C at 760 Torr | [2] |

| Flash Point | 89.4 ± 25.9 °C | [2] |

| Density | 1.331 ± 0.06 g/cm³ at 20 °C | [2] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [1][2] |

Synonyms: 1-(2-Chloro-5-fluoro-3-pyridinyl)ethanone, 1-(2-chloro-5-fluoropyridin-3-yl)ethan-1-one.[2]

Synthesis and Experimental Protocols

This compound is primarily used as a building block in organic synthesis.[2] While specific, detailed protocols for its synthesis are not widely published, the logical synthetic route involves the acylation of a suitable pyridine precursor. The key upstream intermediate is 2-chloro-5-fluoronicotinic acid.

Conceptual Synthesis Workflow

The diagram below illustrates a plausible synthetic pathway for this compound. This involves the conversion of 2-chloro-5-fluoronicotinic acid to an activated derivative (such as an acyl chloride or Weinreb amide), followed by reaction with a methylating agent, like a Grignard reagent (e.g., methylmagnesium bromide), to form the ketone.

References

Spectroscopic Profile of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, a key intermediate in pharmaceutical and chemical research.[1][2][] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectroscopic characterization. While experimental spectral data is not widely available in public domains, this guide presents high-quality predicted data to facilitate structural confirmation and analysis.

Chemical Structure and Properties

IUPAC Name: this compound CAS Number: 1203499-12-0[1] Molecular Formula: C₇H₅ClFNO[1] Molecular Weight: 173.57 g/mol [1][]

Predicted Spectral Data

In the absence of publicly accessible experimental spectra, predicted data serves as a valuable tool for spectral analysis. The following tables summarize the predicted ¹H NMR and ¹³C NMR spectral data for this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.4 - 8.6 | Doublet | H-6 (Pyridine) |

| ~7.8 - 8.0 | Doublet of Doublets | H-4 (Pyridine) |

| ~2.6 - 2.8 | Singlet | -CH₃ (Acetyl) |

Note: Predicted chemical shifts can vary slightly depending on the algorithm and solvent used for prediction.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (ppm) | Assignment |

| ~195 - 200 | C=O (Acetyl) |

| ~155 - 160 (d, ¹JCF) | C-5 (Pyridine) |

| ~148 - 152 | C-2 (Pyridine) |

| ~140 - 145 (d) | C-6 (Pyridine) |

| ~130 - 135 (d) | C-4 (Pyridine) |

| ~125 - 130 | C-3 (Pyridine) |

| ~25 - 30 | -CH₃ (Acetyl) |

Note: The carbon attached to fluorine (C-5) is expected to show a large coupling constant (¹JCF). Other carbons in the pyridine ring may also exhibit smaller C-F coupling constants.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1700 - 1720 | C=O Stretch (Ketone) |

| ~1550 - 1600 | C=C and C=N Stretch (Pyridine Ring) |

| ~1200 - 1300 | C-F Stretch |

| ~700 - 800 | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 173, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak [M+2]⁺ at m/z 175 with an intensity of approximately one-third of the molecular ion peak is anticipated.

Expected Key Fragmentation Patterns:

-

Loss of the acetyl group (-COCH₃): A significant fragment at m/z 130.

-

Loss of a chlorine atom (-Cl): A fragment at m/z 138.

-

Formation of the acetyl cation (CH₃CO⁺): A prominent peak at m/z 43.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle of 30 degrees, a longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the deuterated solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation information for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

The Strategic Role of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the applications of the heterocyclic building block, 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (C7H5ClFNO), in the field of medicinal chemistry. This compound has emerged as a critical intermediate in the synthesis of targeted therapeutics, most notably in the development of kinase inhibitors for oncology. Its unique substitution pattern—a reactive acetyl group, a displaceable chlorine atom, and an electron-withdrawing fluorine atom on a pyridine scaffold—offers medicinal chemists a versatile platform for molecular elaboration and optimization of drug candidates. This guide will detail its role in the synthesis of the potent ERK1/2 inhibitor, GDC-0994 (Ravoxertinib), present key biological data, outline relevant experimental protocols, and visualize the associated signaling pathways and synthetic workflows.

Introduction: The Versatility of Halogenated Pyridine Scaffolds

Halogenated pyridines are privileged scaffolds in drug discovery, offering a combination of metabolic stability, modulated basicity, and vectors for further chemical modification. The presence of chlorine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and binding affinity to target proteins. This compound (CAS: 1203499-12-0) is a prime example of a strategically functionalized building block designed to leverage these properties in the pursuit of novel therapeutic agents.

Core Application: Synthesis of Kinase Inhibitors

A primary and well-documented application of this compound is in the synthesis of kinase inhibitors. The acetyl group provides a handle for the formation of various heterocyclic rings, while the 2-chloro substituent is amenable to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of kinase inhibitor synthesis.

Case Study: GDC-0994 (Ravoxertinib), an ERK1/2 Inhibitor

GDC-0994, also known as Ravoxertinib, is a potent and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers due to mutations in upstream genes like BRAF and RAS.[1] The synthesis of GDC-0994 showcases the utility of this compound derivatives.

The following table summarizes the in vitro inhibitory activity of GDC-0994 against its primary targets.

| Compound | Target | IC50 (nM) |

| GDC-0994 | ERK1 | 6.1[3] |

| GDC-0994 | ERK2 | 3.1[3] |

The diagram below illustrates the central role of ERK1/2 in this critical cancer-related signaling cascade.

Experimental Protocols

The following sections provide an overview of the key synthetic transformations involving derivatives of this compound in the context of GDC-0994 synthesis.

Synthesis of a Key Pyrazolopyrimidinone Intermediate

The ethanone moiety of the title compound is a versatile precursor for the construction of heterocyclic systems. A common strategy involves its conversion to a pyrazolopyrimidinone core.

References

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone (CAS No: 1203499-12-0), a key intermediate in pharmaceutical and agrochemical synthesis.[1] By examining the molecule's structural and electronic properties, this document identifies its principal electrophilic and nucleophilic centers, offering predictive insights for synthetic applications.

Molecular Structure and Electronic Analysis

This compound is a highly substituted pyridine derivative. Its reactivity is governed by the interplay of electronic effects from the pyridine nitrogen, two halogen atoms, and an acetyl group.

-

Pyridine Ring: The nitrogen atom is inherently electron-withdrawing via induction, reducing the electron density of the aromatic ring compared to benzene. This makes the ring susceptible to nucleophilic attack.

-

Chloro and Fluoro Substituents: Both halogens are strongly electronegative and withdraw electron density through the inductive effect (-I). This further deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

-

Acetyl Group: The acetyl group is a powerful electron-withdrawing group through both induction and resonance (-I, -M), significantly lowering the electron density at the ortho (C2, C4) and para (C6) positions relative to its point of attachment.

The combined effect of these substituents creates a highly electron-deficient aromatic system with distinct regions of electrophilicity and nucleophilicity.

Caption: Structure of this compound with IUPAC numbering.

Identification of Electrophilic Sites

The electron-deficient nature of the molecule creates several sites susceptible to attack by nucleophiles. These are the primary electrophilic centers.

The Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is highly activated for SNAr reactions. The most electron-deficient positions, and therefore the most electrophilic, are C2, C4, and C6, as the negative charge in the reaction intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[2]

-

C2 Position: This is the most prominent electrophilic site on the ring. It is activated by both the adjacent ring nitrogen and the acetyl group at C3. Crucially, it bears a chlorine atom, which is an excellent leaving group, making it the most probable site for SNAr.

-

C4 and C6 Positions: These positions are also electrophilic due to activation by the ring nitrogen and other substituents, but they lack a suitable leaving group for a standard SNAr reaction.

The Carbonyl Carbon

The carbon atom of the acetyl group's carbonyl function is a classic electrophilic center. The significant difference in electronegativity between carbon and oxygen leads to a polarized C=O bond, rendering the carbon atom electron-deficient and susceptible to attack by a wide range of nucleophiles (e.g., organometallics, hydrides, amines).

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Identification of Nucleophilic Sites

Despite its overall electrophilic character, the molecule possesses two key sites that can exhibit nucleophilic behavior.

The α-Carbon (via Enolate Formation)

The protons on the methyl group adjacent to the carbonyl (the α-protons) are acidic. In the presence of a suitable base, one of these protons can be abstracted to form a resonance-stabilized enolate anion. This enolate is a potent carbon-based nucleophile, capable of participating in reactions such as aldol condensations and alkylations.

The Carbonyl Oxygen

The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic and Lewis basic site. It can be protonated under acidic conditions or coordinate to Lewis acids, which is often the first step in acid-catalyzed reactions at the carbonyl group.

Summary of Reactive Sites

The following table summarizes and ranks the key reactive sites of this compound.

| Site ID | Location | Character | Reactivity Rank | Rationale |

| E1 | C2 of Pyridine Ring | Electrophilic | 1 (High) | Activated by ring N and acetyl group; possesses an excellent leaving group (Cl). Prime site for SNAr. |

| E2 | Carbonyl Carbon | Electrophilic | 2 (High) | Classic carbonyl electrophilicity due to C=O bond polarization. |

| E3 | C4 / C6 of Pyridine Ring | Electrophilic | 3 (Moderate) | Electron-deficient due to ring N, but lacks a leaving group for direct substitution. |

| N1 | α-Carbon (as Enolate) | Nucleophilic | 1 (High) | Forms a highly reactive, resonance-stabilized carbanion upon deprotonation. |

| N2 | Carbonyl Oxygen | Nucleophilic | 2 (Moderate) | Lewis basic site due to electron lone pairs; participates in acid-catalyzed reactions. |

| N3 | Pyridine Nitrogen | Nucleophilic | 3 (Very Low) | Basicity is severely diminished by multiple electron-withdrawing groups, making it a very weak nucleophile. |

Note: Reactivity is context-dependent and subject to reaction conditions.

Predicted Spectroscopic Data

While specific experimental data for this molecule is not widely published, 13C NMR chemical shifts can be predicted based on the electronic environment of each carbon atom. Electron-deficient carbons appear further downfield.

| Carbon Atom(s) | Predicted 13C Shift (ppm) | Rationale |

| Carbonyl (C=O) | 190 - 200 | Typical range for an aryl ketone carbonyl carbon. |

| C2 (C-Cl) | 150 - 160 | Highly deshielded by ring nitrogen and attached to electronegative Cl. |

| C3 (C-Ac) | 130 - 140 | Aromatic carbon attached to a carbonyl group. |

| C4 (C-H) | 120 - 135 | Deshielded by ortho nitrogen influence. |

| C5 (C-F) | 155 - 165 (with C-F coupling) | Highly deshielded by electronegative F; will show large J-coupling. |

| C6 (C-H) | 140 - 150 | Highly deshielded by para nitrogen influence. |

| Methyl (-CH3) | 25 - 35 | Typical range for a methyl ketone. |

Source: Predictions are based on standard 13C NMR chemical shift tables and substituent effects.[3]

Illustrative Experimental Protocol: SNAr at the C2 Position

The high electrophilicity of the C2 position can be demonstrated by a nucleophilic aromatic substitution reaction. The following is a representative, general protocol for the amination of a 2-chloropyridine derivative, adapted from standard procedures.[4]

Objective: To substitute the C2-chloro group with a secondary amine (e.g., morpholine) to probe the primary electrophilic site.

Reaction Scheme: this compound + Morpholine → 1-(2-Morpholino-5-fluoropyridin-3-yl)ethanone + HCl

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.2 eq)

-

Potassium Carbonate (K2CO3) (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To an oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous K2CO3.

-

Add anhydrous DMF via syringe to dissolve/suspend the reagents.

-

Add morpholine dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and quench with water.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Expected Outcome: The successful formation of the C-N bond at the C2 position confirms its high electrophilicity and susceptibility to nucleophilic attack.

Caption: Experimental workflow for a representative SNAr reaction.

Conclusion

This compound is a molecule with well-defined regions of reactivity. The primary electrophilic sites are the C2 carbon of the pyridine ring, which is highly susceptible to Nucleophilic Aromatic Substitution, and the carbonyl carbon of the acetyl group. The main nucleophilic potential resides in the α-carbon, which can be deprotonated to form a potent enolate nucleophile. Understanding these reactive sites is crucial for designing efficient synthetic routes and developing novel molecules for the pharmaceutical and agrochemical industries.

References

A Technical Guide to 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone for Researchers and Drug Development Professionals

This in-depth guide provides comprehensive technical information on 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone, a key building block in pharmaceutical and agrochemical research. This document details its chemical properties, commercial availability, and provides a representative synthetic workflow.

Core Compound Information

This compound is a halogenated pyridine derivative utilized as an intermediate in the synthesis of more complex molecules. Its chemical structure, featuring a chloro, fluoro, and acetyl group on a pyridine ring, offers multiple reaction sites for further chemical modification.

Chemical Structure:

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for research and development. Notable suppliers include Sigma-Aldrich, BLDpharm, and ChemicalBook, which lists multiple manufacturers in China.[1][2] The availability from these sources facilitates its use in a laboratory setting.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is crucial for safe handling, storage, and for planning chemical reactions.

| Property | Value | Source |

| CAS Number | 1203499-12-0 | [3] |

| Molecular Formula | C₇H₅ClFNO | [3] |

| Molecular Weight | 173.57 g/mol | [3] |

| Physical Form | Solid | |

| Purity | 95% - 99% | [2] |

| Boiling Point | 224.2 ± 35.0 °C at 760 Torr | [3] |

| Density | 1.331 ± 0.06 g/cm³ at 20 °C | [3] |

| Flash Point | 89.4 ± 25.9 °C | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [3] |

| Hazard Pictograms | GHS07 (Harmful) | |

| Hazard Statements | H302 (Harmful if swallowed) |

Representative Experimental Workflow

Detailed Methodologies

The following provides a generalized, hypothetical protocol for the synthesis depicted in the workflow above. Note: This is a representative procedure and has not been experimentally validated. Researchers should conduct their own literature search and risk assessment before attempting any synthesis.

Materials:

-

2-Chloro-5-fluoropyridine-3-carbonitrile

-

Methylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution, e.g., 1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Silica gel for column chromatography

-

Eluent for column chromatography (e.g., a mixture of hexanes and ethyl acetate)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-Chloro-5-fluoropyridine-3-carbonitrile dissolved in an anhydrous solvent (e.g., diethyl ether or THF).

-

Grignard Addition: The solution is cooled in an ice bath. Methylmagnesium bromide is added dropwise from the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a cold, dilute aqueous acid solution.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are then washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a versatile intermediate. Its logical relationship to the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs), is illustrated in the following diagram.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, for the construction of biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules.

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone with various arylboronic acids. The substrate is an electron-deficient heteroaryl chloride, which presents a moderately challenging coupling partner due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired coupled products can be achieved. The presence of the fluoro and acetyl functional groups on the pyridine ring influences its electronic properties and reactivity, making the selection of an optimized protocol crucial for success.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic ligands on the palladium complex (the pyridyl and aryl groups) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Data Presentation: Summary of Reaction Parameters

The following tables summarize the key reagents and recommended conditions for the Suzuki-Miyaura coupling of this compound. The expected yields are based on analogous reactions with structurally similar 2-chloropyridines and may vary depending on the specific arylboronic acid used.

Table 1: Recommended Reagents and Catalysts

| Reagent/Catalyst | Recommended | Molar Equivalents/Loading | Purpose |

| Substrate | This compound | 1.0 | Electrophilic coupling partner |

| Nucleophile | Arylboronic Acid | 1.2 - 1.5 | Nucleophilic coupling partner |

| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | 1-5 mol% | Catalyst precursor |

| Ligand | SPhos or XPhos | 2-10 mol% | Stabilizes and activates the catalyst |

| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid |

| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | (4:1 to 10:1 ratio) | Reaction medium |

Table 2: Optimized Reaction Conditions and Expected Yields

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range (%) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 100 - 110 | 12 - 24 | 75 - 95 |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 - 110 | 12 - 24 | 80 - 98 |

Experimental Protocols

General Safety Precautions: This reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. The palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ and SPhos

Materials:

-

This compound (1.0 mmol, 173.6 mg)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Degassed Water (2 mL)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.

-

Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-aryl-5-fluoropyridin-3-yl)ethanone.

Protocol 2: Suzuki-Miyaura Coupling using Pd₂(dba)₃ and XPhos

Materials:

-

This compound (1.0 mmol, 173.6 mg)

-

Arylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

-

Anhydrous Toluene (10 mL)

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating plate

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos to a dry Schlenk flask containing a magnetic stir bar.

-

Add anhydrous toluene to the flask.

-

Seal the flask and remove it from the glovebox (if applicable).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Wash the celite pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to yield the pure product.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-(2-chloro-5-fluoropyridin-3-yl)ethanone as a versatile building block in palladium-catalyzed cross-coupling reactions. This ketone is a valuable precursor for the synthesis of a wide array of substituted pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions for the functionalization of this substrate.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a substrate such as this compound, the chlorine atom at the 2-position of the pyridine ring serves as a reactive handle for these transformations. The choice of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[2][3] This reaction is widely used to synthesize biaryl and heteroaryl compounds. For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Quantitative Data for Suzuki-Miyaura Coupling

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85 |

| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 92 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 |

Note: The data presented is a representative compilation based on analogous chloropyridine substrates and may require optimization for specific coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

-

XPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

-

In a separate vial, prepare the catalyst system by dissolving Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring of this compound.

Quantitative Data for Buchwald-Hartwig Amination

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 18 | 88 |

| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 90 |

| [Pd(allyl)Cl]₂ / cataCXium A | cataCXium A | K₃PO₄ | t-BuOH | 80 | 16 | 82 |

Note: The data presented is a representative compilation based on analogous chloropyridine substrates and may require optimization for specific amine coupling partners.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine.

Materials:

-

This compound (1.0 mmol)

-

Secondary amine (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Xantphos (0.04 mmol, 4 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

In a glovebox, add this compound, cesium carbonate, Pd(OAc)₂, and Xantphos to a dry reaction vial.

-

Add the secondary amine to the vial.

-

Add anhydrous 1,4-dioxane.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: C-C (alkynyl) Bond Formation

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[6][7] This method is particularly useful for introducing alkynyl moieties at the 2-position of the pyridine ring, which can serve as versatile handles for further transformations.

Quantitative Data for Sonogashira Coupling

| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 12 | 80 |

| Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 8 | 85 |

| PdCl₂(dppf) | - | Cs₂CO₃ | Acetonitrile | 80 | 16 | 75 (Copper-free) |

Note: The data presented is a representative compilation based on analogous chloropyridine substrates and may require optimization for specific alkyne coupling partners.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 mmol)

-

Terminal alkyne (1.5 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite® and wash with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction: C-C (alkenyl) Bond Formation

The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][8] This reaction allows for the vinylation of the 2-position of the pyridine ring.

Quantitative Data for Heck Reaction

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 70 |

| PdCl₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 18 | 65 |

| Herrmann's catalyst | - | NaOAc | NMP | 120 | 12 | 75 |

Note: The data presented is a representative compilation based on analogous chloropyridine substrates and may require optimization for specific alkene coupling partners.

Experimental Protocol: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.

Materials:

-

This compound (1.0 mmol)

-

Alkene (e.g., styrene) (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (1.5 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

-

To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, triethylamine, and the alkene.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

-

Purify the crude product by chromatography.

Conclusion

This compound is a highly useful and versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient synthesis of diverse and complex substituted pyridine derivatives. Optimization of the presented conditions may be necessary depending on the specific coupling partners employed.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of a substituted pyrazolo[1,5-a]pyrimidine, a privileged heterocyclic scaffold in medicinal chemistry, starting from 1-(2-chloro-5-fluoropyridin-3-yl)ethanone. The protocols are based on well-established synthetic transformations, including the Claisen-Schmidt condensation and subsequent cyclization reactions.

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its reactive ketone functionality and substituted pyridine ring allow for diverse chemical modifications, making it a valuable starting material in drug discovery and development. This document outlines a reliable synthetic route to a pyrazolo[1,5-a]pyrimidine derivative, demonstrating the utility of this starting material in constructing complex heterocyclic systems.

Overall Synthetic Scheme

The multi-step synthesis involves an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by the construction of a pyrazole ring and subsequent cyclization to the desired pyrazolo[1,5-a]pyrimidine.

Application Notes and Protocols for the Work-up and Purification of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone Reaction Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the work-up and purification of the reaction products from the synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone. This key intermediate is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections detail standard work-up procedures, as well as purification by column chromatography and recrystallization, to obtain a high-purity product.

Overview of Purification Strategies

The purification of this compound typically involves a preliminary aqueous work-up to remove inorganic salts and water-soluble impurities. This is followed by either silica gel column chromatography for the separation of closely related organic impurities or recrystallization to obtain a highly crystalline, pure product. The choice of method will depend on the scale of the reaction and the nature of the impurities present.

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is designed to remove inorganic by-products and water-soluble reagents from the crude reaction mixture.

Materials:

-

Crude reaction mixture containing this compound

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Deionized water

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

If the reaction was conducted in a water-miscible solvent (e.g., THF, DMF), carefully pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous phase).

-

If the reaction was conducted in a water-immiscible solvent, transfer the entire reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification by Silica Gel Column Chromatography

This method is effective for separating the target compound from non-polar and closely related impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate (EtOAc)

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

-

Collection tubes or flasks

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the packed column.

-

Elute the column with a solvent system of increasing polarity. A common starting eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate. A hexane/ethyl acetate ratio of 6:1 has been reported for the purification of a structurally similar compound.[2]

-

Monitor the separation by collecting fractions and analyzing them by TLC.

-

Combine the fractions containing the pure product, as identified by TLC analysis.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

Purification by Recrystallization

Recrystallization is an effective method for obtaining a high-purity, crystalline solid, provided a suitable solvent is identified.

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot ethanol.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Slowly add deionized water to the hot solution until the solution becomes slightly cloudy (the point of saturation). An ethanol-water mixture has been successfully used for the recrystallization of a similar chloro-acetylpyridine derivative.[1]

-

Re-heat the mixture slightly until it becomes clear again.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For maximum yield, cool the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

| Purification Method | Typical Purity | Advantages | Disadvantages |

| Aqueous Work-up | Low to Moderate | Removes inorganic salts and water-soluble impurities effectively. | Does not remove organic by-products with similar solubility. |

| Column Chromatography | High | Excellent for separating closely related impurities and for small scales. | Can be time-consuming and requires significant solvent volumes. |

| Recrystallization | Very High | Yields highly pure crystalline product; scalable. | Requires finding a suitable solvent system; potential for product loss. |

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the decision-making process and the experimental workflow for the purification of this compound.

Caption: Decision workflow for purification method selection.

Caption: Step-by-step aqueous work-up protocol.

References

Application Notes and Protocols: Large-Scale Synthesis and Utilization of 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of the key pharmaceutical intermediate, 1-(2-chloro-5-fluoropyridin-3-yl)ethanone. Furthermore, it elucidates its critical role in the development of targeted cancer therapeutics, specifically as a precursor for potent kinase inhibitors. The provided methodologies are intended to guide researchers in the efficient production and application of this versatile building block.

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring chloro, fluoro, and acetyl groups on a pyridine ring, offers multiple reactive sites for molecular elaboration. This makes it a valuable synthon in medicinal chemistry, particularly in the construction of heterocyclic scaffolds for kinase inhibitors. The growing interest in targeting signal transduction pathways in cancer has highlighted the importance of intermediates like this compound for the development of next-generation therapeutics.

Large-Scale Synthesis Protocol

The following protocol outlines a plausible and scalable synthetic route for this compound, commencing from the readily available 2,6-dichloro-5-fluoronicotinic acid. The process involves a selective reduction followed by conversion to an acid chloride and subsequent methylation.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

A key precursor, 2-chloro-5-fluoronicotinic acid, can be synthesized from 2,6-dichloro-5-fluoronicotinic acid via selective dechlorination at the 6-position.

Experimental Protocol:

-

Reaction Setup: A suitable reactor is charged with 2,6-dichloro-5-fluoronicotinic acid and a solvent such as methanol or ethanol.

-

Catalyst Addition: A palladium-on-carbon (Pd/C) catalyst is added to the mixture.

-

Hydrogenation: The reactor is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a controlled temperature and pressure until the reaction is complete, as monitored by HPLC.

-

Work-up: Upon completion, the catalyst is filtered off. The solvent is removed under reduced pressure to yield crude 2-chloro-5-fluoronicotinic acid, which can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 2,6-dichloro-5-fluoronicotinic acid | [1] |

| Catalyst | Palladium on Carbon (Pd/C) | [2] |

| Solvent | Methanol, Ethanol | [2] |

| Reaction Temperature | 20-50 °C | [2] |

| Reaction Pressure | Atmospheric to 5 atm | [2] |

Synthesis of this compound

This two-step process involves the formation of the acid chloride followed by a Grignard reaction.

Experimental Protocol:

Step 1: Formation of 2-Chloro-5-fluoronicotinoyl chloride

-

Reaction Setup: A reactor equipped with a stirrer, thermometer, and reflux condenser is charged with 2-chloro-5-fluoronicotinic acid and a suitable solvent (e.g., toluene or xylene).

-

Chlorinating Agent Addition: A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added dropwise at a controlled temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: The mixture is heated to 50-90°C and stirred until the conversion is complete (monitored by TLC or GC).

-

Isolation: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-chloro-5-fluoronicotinoyl chloride, which is often used in the next step without further purification.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-5-fluoronicotinic acid | [3] |

| Chlorinating Agent | Thionyl chloride or Oxalyl chloride | [3] |

| Catalyst | N,N-dimethylformamide (DMF) | [3] |

| Solvent | Toluene, Xylene | [3] |

| Reaction Temperature | 50-90 °C | [3] |

Step 2: Grignard Reaction to form this compound

-

Grignard Reagent Preparation: In a separate dry reactor under an inert atmosphere (e.g., nitrogen or argon), methylmagnesium bromide is prepared or a commercially available solution in a suitable solvent like THF is used.

-

Reaction: The crude 2-chloro-5-fluoronicotinoyl chloride, dissolved in an anhydrous solvent (e.g., THF), is added slowly to the Grignard reagent at a low temperature (e.g., -10 to 0 °C) to control the exothermic reaction.

-

Quenching and Work-up: After the addition is complete, the reaction is stirred for a specified time and then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude this compound can be purified by large-scale column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-chloro-5-fluoronicotinoyl chloride |

| Reagent | Methylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | -10 to 0 °C |

| Quenching Agent | Saturated aqueous NH4Cl |

Application in Drug Discovery: Synthesis of ERK1/2 Inhibitors

This compound is a key building block for the synthesis of pyridinone-based inhibitors of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[4][5] Therefore, inhibiting ERK1/2 is a promising therapeutic strategy.

The RAF/MEK/ERK Signaling Pathway in Cancer

The RAF/MEK/ERK pathway is a cascaded series of protein kinases that transduces signals from cell surface receptors to the nucleus, leading to the regulation of gene expression.[6] In many cancers, mutations in upstream proteins like RAS or BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[7]

Synthesis of a Pyridinone-based ERK1/2 Inhibitor (GDC-0994 Intermediate Analogue)

The synthesis of potent ERK1/2 inhibitors, such as GDC-0994 (ravoxertinib), often involves the construction of a substituted pyridinone core.[8][9][10] this compound can serve as a key starting material for such scaffolds. A generalized synthetic workflow is presented below.

Experimental Protocol Outline:

-

Formation of the Pyridinone Core: this compound undergoes a condensation reaction followed by cyclization to form a substituted pyridinone ring system. This can be achieved through various multi-step sequences reported in the literature for similar scaffolds.

-